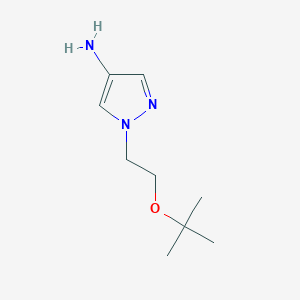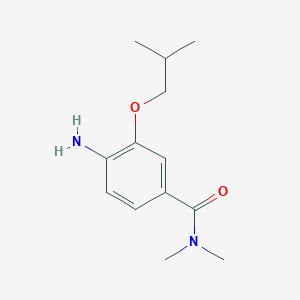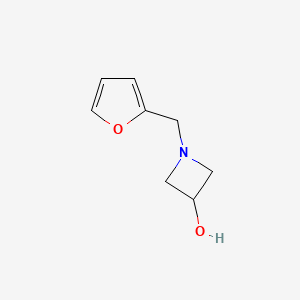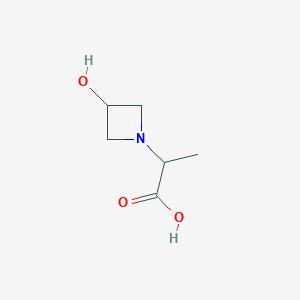
1-(2-tert-butoxyethyl)-1H-pyrazol-4-amine
Overview
Description
“1-(2-tert-butoxyethyl)-1H-pyrazol-4-amine” is a chemical compound with the molecular formula C9H17N3O and a molecular weight of 183.25 . It is primarily used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been explored in the context of creating inhibitors for nitric oxide synthases (NOS). The process involves the treatment of a bromoacetate with a secondary amine under basic conditions, followed by acidolytic deprotection to yield the desired product .
Molecular Structure Analysis
The molecular structure of “1-(2-tert-butoxyethyl)-1H-pyrazol-4-amine” is characterized by the presence of a pyrazole ring and a tert-butoxyethyl group .
Chemical Reactions Analysis
The tert-butoxide group in similar compounds can be quantitatively cleaved using a known excess of perchloric acid solution in acetic acid . This reaction is essential for the analysis and quantification of Boc-protected amino acids and peptides in research and industrial applications.
Scientific Research Applications
Reactivity and Synthesis Approaches
Research has demonstrated the synthesis of pyrazole derivatives through reactions that explore the compound's reactivity under different conditions. For example, the synthesis of 7-amino-3-tert-butyl-8-(2Н-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]-triazin-4(6Н)-one from sodium azide and other reactants, showing its potential in generating biologically active compounds (Mironovich & Shcherbinin, 2014).
Another study reported an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, highlighting the compound's versatility in creating valuable pyrazole derivatives (Becerra, Rojas, & Castillo, 2021).
Catalysis and Polymerization
- Pyrazole derivatives have been utilized in catalysis, such as in the synthesis of poly(cyclohexene carbonate) from CO2 and cyclohexene oxide. This research showcases the compound's role in environmentally friendly polymer production (Matiwane, Obuah, & Darkwa, 2020).
Antimicrobial Applications
- A study on novel pyrazole conjugates synthesized through an InCl3 catalyzed reaction revealed antimicrobial properties. These conjugates were compared against standard antimicrobial molecules, indicating potential in developing new antimicrobial agents (Pandya, Battula, & Patel, 2022).
Green Chemistry
Future Directions
properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxy]ethyl]pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-9(2,3)13-5-4-12-7-8(10)6-11-12/h6-7H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPMAPTZSSHZLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCN1C=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-tert-butoxyethyl)-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-chlorophenyl)ethyl]oxolan-3-amine](/img/structure/B1468936.png)



![1-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468942.png)

![1-[(3,4-Dimethylphenyl)methyl]azetidin-3-ol](/img/structure/B1468945.png)
![[2-(Difluoromethoxy)-5-methylphenyl]methanamine](/img/structure/B1468948.png)

amine](/img/structure/B1468952.png)
![N-[(furan-2-yl)methyl]-2-(3-hydroxyazetidin-1-yl)acetamide](/img/structure/B1468956.png)
![1-[(Thiophen-3-yl)methyl]azetidin-3-ol](/img/structure/B1468957.png)
